

Technical Support Center: Troubleshooting Pexopirant Off-Target Effects

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Compound of Interest

Compound Name: Pexopirant

Cat. No.: B1679663

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This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of **Pexopirant** (also known as AMG 853). The following information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Pexopirant**?

Pexopirant is a potent dual antagonist of the Prostaglandin D2 (PGD2) receptors, specifically the DP1 (prostanoid D receptor) and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptors.^{[1][2]} It is designed to block the activity of PGD2, a key mediator in allergic inflammatory responses.^[1]

Q2: What are the known on-target binding affinities of **Pexopirant**?

Pexopirant exhibits high affinity for both the human CRTH2 and DP1 receptors. In radioligand binding assays using human plasma, **Pexopirant** demonstrated the following IC50 values:

Target Receptor	IC50 (nM) in Human Plasma
hCRTH2	21
hDP1	280

Data from: Discovery of AMG 853, a CRTH2 and DP Dual Antagonist.

Q3: Have any off-target activities been reported for **Pexopiprant**?

Based on available preclinical data, **Pexopiprant** appears to be a selective antagonist for the DP1 and CRTH2 receptors. However, in vitro studies have identified interactions with cytochrome P450 (CYP) enzymes. Specifically, **Pexopiprant** and its primary acyl glucuronide metabolite (M1) have been shown to be inhibitors of CYP2C8.^[3] No significant inhibition of other tested CYP isoforms has been reported.^[3]

Q4: What were the most common adverse events observed in clinical trials with **Pexopiprant**?

In a clinical trial with asthmatic patients, the most frequently reported adverse events for **Pexopiprant** (AMG 853) were asthma, upper respiratory tract infection, and headache. It is important to note that these events were observed in the context of a clinical study and may not directly translate to off-target effects in a laboratory setting.

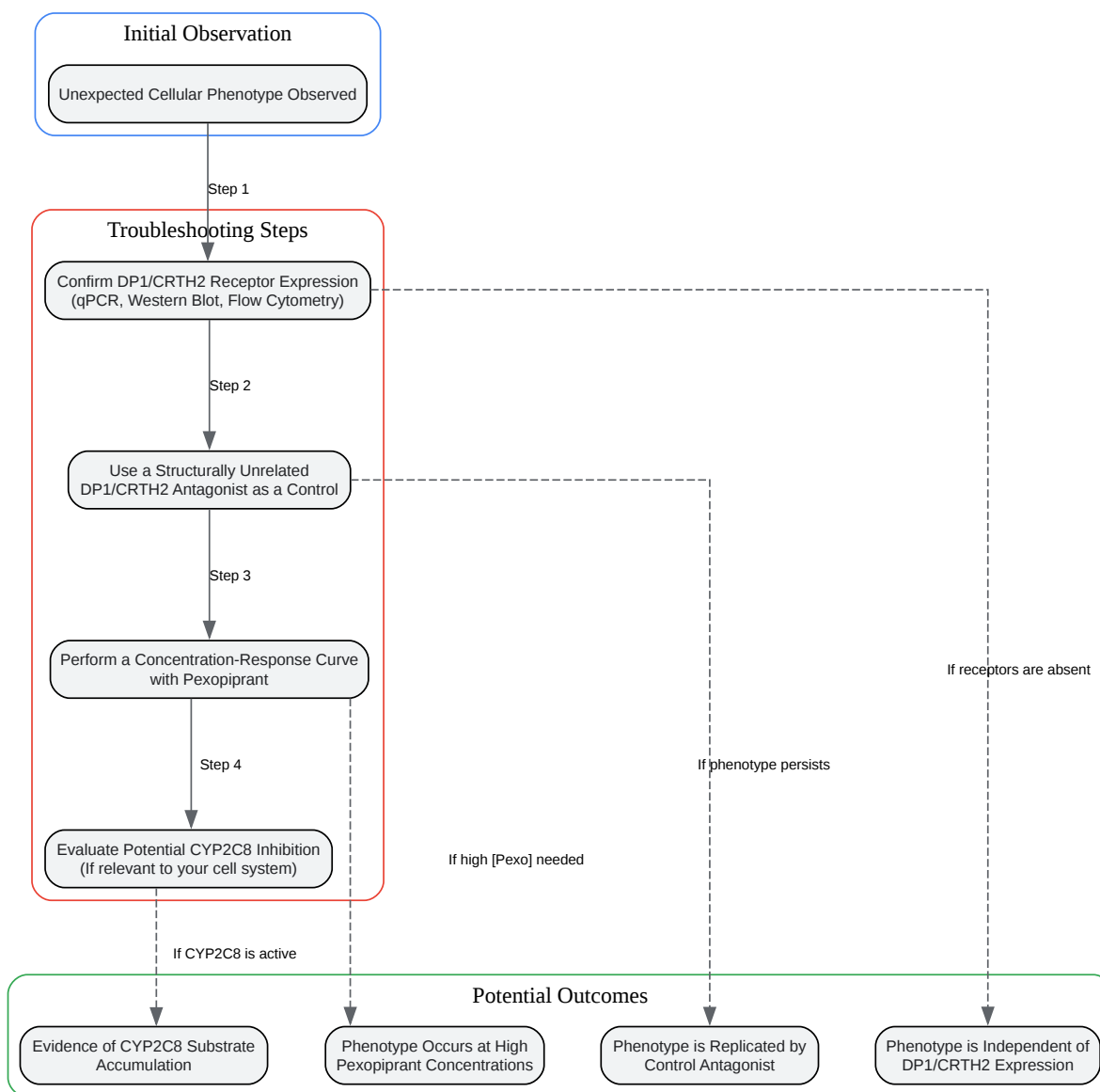
Troubleshooting Guides

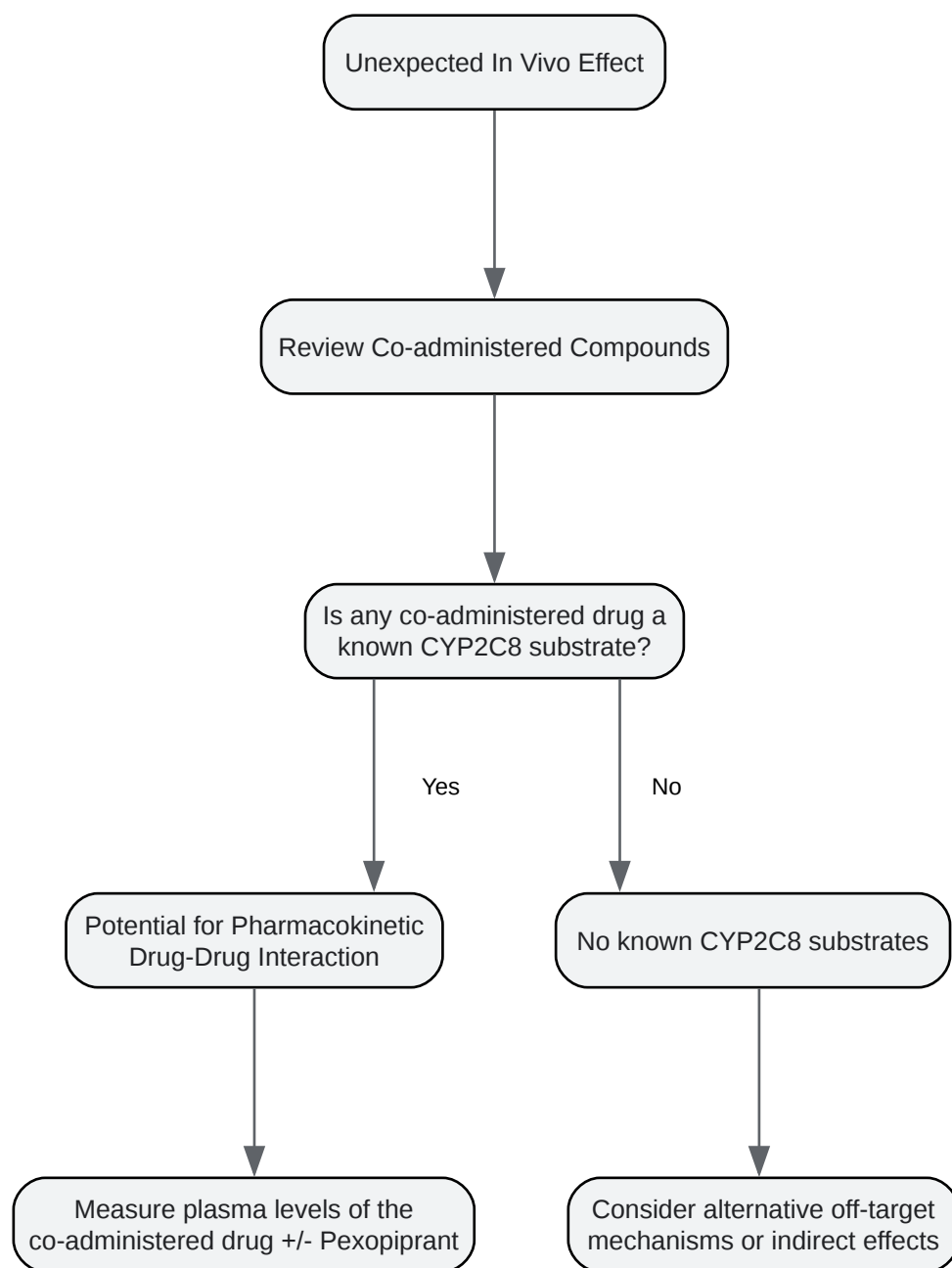
This section provides guidance on how to investigate unexpected experimental results that may be due to off-target effects of **Pexopiprant**.

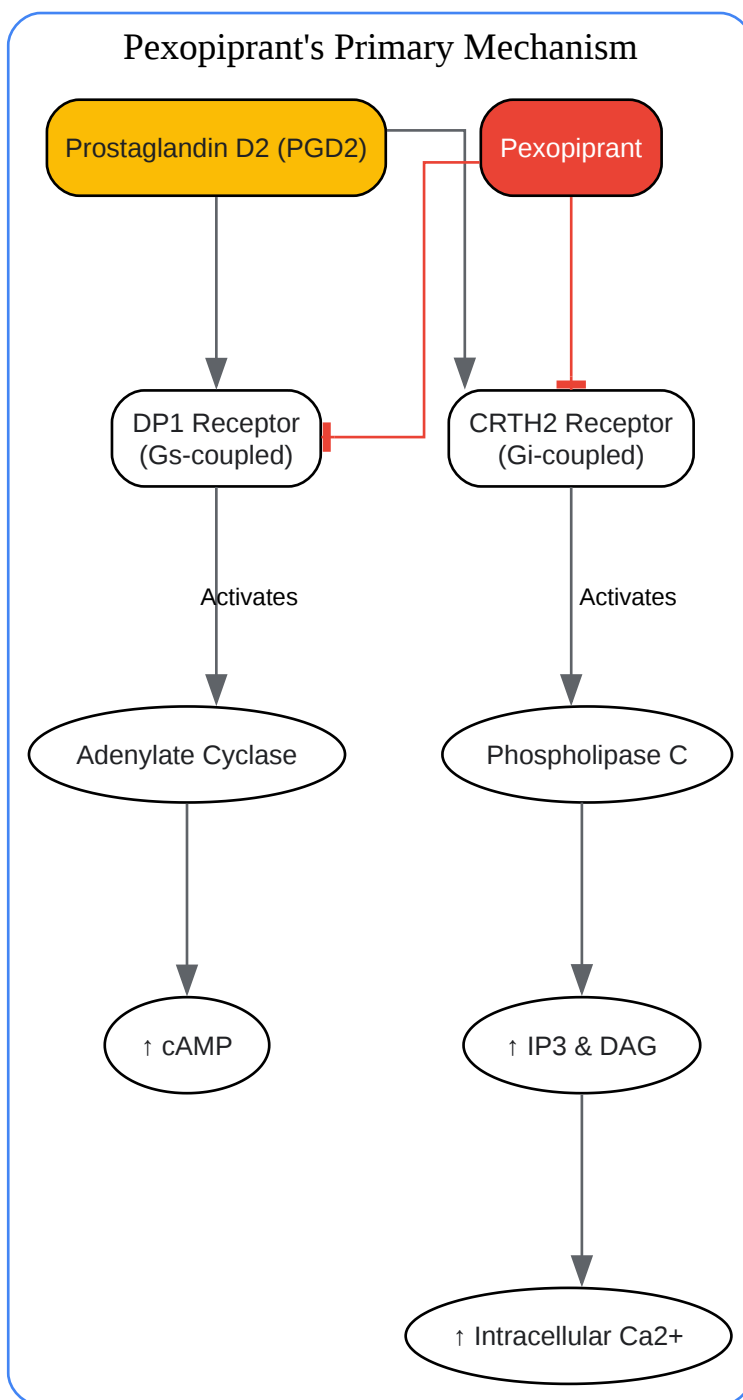
Issue 1: Unexpected Phenotype in Cell-Based Assays Not Explained by DP1/CRTH2 Antagonism

If you observe a cellular response that cannot be attributed to the blockade of DP1 or CRTH2 signaling, consider the following troubleshooting steps:

Experimental Workflow for Investigating Unexpected Cellular Phenotypes







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References

- 1. Discovery of AMG 853, a CRTH2 and DP Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the prostaglandin D2 receptor antagonist AMG 853 in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting the drug interaction potential of AMG 853, a dual antagonist of the D-prostanoid and chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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